3-Butenoic acid
Overview
Description
3-Butenoic acid, also known as vinylacetic acid, is an unsaturated carboxylic acid with the molecular formula C₄H₆O₂. It features a double bond between the second and third carbon atoms in its four-carbon chain, making it a member of the butenoic acid family. This compound is of significant interest in various fields due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 3-butylene nitrile. This process typically uses concentrated hydrochloric acid as a catalyst and is conducted at a controlled temperature of around 75°C . Another method involves the reaction of vinyl carbinol with carbon monoxide under palladium chloride catalysis .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of 3-bromopropylene using cuprous cyanide as a catalyst. This method is advantageous due to its high yield and purity, as well as the recyclability of the catalyst, which minimizes environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Butenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated carboxylic acids.
Substitution: It can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alcohols (for esterification) and amines (for amidation) are commonly employed.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
3-Butenoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-butenoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzyme-catalyzed reactions by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . Additionally, its unsaturated nature allows it to participate in various addition reactions, which can alter the structure and function of target molecules .
Comparison with Similar Compounds
Crotonic Acid (trans-2-butenoic acid): Similar in structure but with the double bond between the second and third carbon atoms in the trans configuration.
Isocrotonic Acid (cis-2-butenoic acid): Similar in structure but with the double bond in the cis configuration.
Methacrylic Acid: Another unsaturated carboxylic acid but with a branched structure.
Uniqueness: 3-Butenoic acid is unique due to its specific placement of the double bond and its linear structure, which imparts distinct reactivity and properties compared to its isomers and other similar compounds .
Properties
IUPAC Name |
but-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEOYINWKBTPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28391-17-5 | |
Record name | 3-Butenoic acid, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28391-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60211539 | |
Record name | 3-Butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Vinylacetic acid | |
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CAS No. |
625-38-7, 28391-17-5 | |
Record name | 3-Butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butenoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44546 | |
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Record name | NSC43973 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43973 | |
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Record name | 3-Butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | But-3-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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